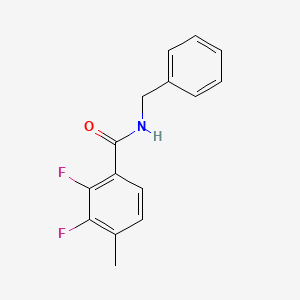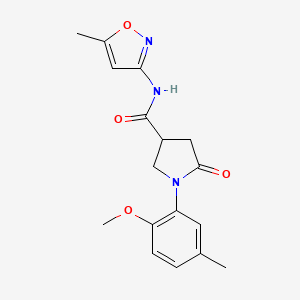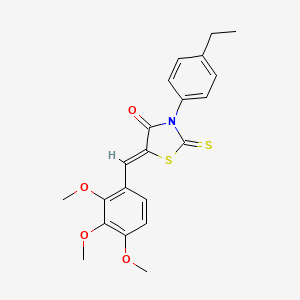![molecular formula C27H31N3O6S B4857346 1-[1-(2-naphthylsulfonyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B4857346.png)
1-[1-(2-naphthylsulfonyl)-4-piperidinyl]-4-phenylpiperazine oxalate
Vue d'ensemble
Description
1-[1-(2-naphthylsulfonyl)-4-piperidinyl]-4-phenylpiperazine oxalate, also known as NAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 1-[1-(2-naphthylsulfonyl)-4-piperidinyl]-4-phenylpiperazine oxalate is not fully understood, but it is believed to act on multiple targets in the body. This compound has been shown to bind to sigma-1 receptors, which are involved in various cellular processes such as calcium signaling and stress response. This compound also interacts with microtubules, which are important for cell division and transport. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects depending on the target tissue. In the brain, this compound has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. This compound has also been found to reduce oxidative stress and inflammation in the brain. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In the cardiovascular system, this compound has been studied for its potential to reduce inflammation and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[1-(2-naphthylsulfonyl)-4-piperidinyl]-4-phenylpiperazine oxalate in lab experiments is its high potency and specificity for certain targets. This allows researchers to study the effects of this compound on specific pathways and processes. Additionally, this compound has been found to have low toxicity in animal studies. However, one limitation of using this compound is its relatively high cost compared to other compounds.
Orientations Futures
There are several potential future directions for research on 1-[1-(2-naphthylsulfonyl)-4-piperidinyl]-4-phenylpiperazine oxalate. One area of interest is the development of this compound-based therapies for neurodegenerative diseases. Another potential direction is the use of this compound in combination with chemotherapy for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various tissues and systems in the body.
Applications De Recherche Scientifique
1-[1-(2-naphthylsulfonyl)-4-piperidinyl]-4-phenylpiperazine oxalate has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer, and cardiovascular disease. In neuroscience, this compound has been shown to improve cognitive function and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been found to have anti-tumor effects and enhance the efficacy of chemotherapy. In cardiovascular disease, this compound has been studied for its potential to reduce inflammation and improve cardiac function.
Propriétés
IUPAC Name |
1-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)-4-phenylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S.C2H2O4/c29-31(30,25-11-10-21-6-4-5-7-22(21)20-25)28-14-12-24(13-15-28)27-18-16-26(17-19-27)23-8-2-1-3-9-23;3-1(4)2(5)6/h1-11,20,24H,12-19H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDMKZYKLCFCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4857263.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4857272.png)

![5-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4857294.png)
![N-{[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4857299.png)
![N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4857308.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B4857309.png)
![isopropyl 4-(4-tert-butylphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4857312.png)
![2-{[4-(benzyloxy)-3-chlorobenzyl]amino}butan-1-ol hydrochloride](/img/structure/B4857317.png)
![N-{2-[(4-butoxybenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4857325.png)

![methyl 2-{[({3-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4857345.png)

![2,4-dichloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4857355.png)